molecular formula C14H15NO4 B2550191 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 831203-49-7

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2550191
CAS No.: 831203-49-7
M. Wt: 261.277
InChI Key: VCTPYRUECQNABJ-UHFFFAOYSA-N
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Description

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.277. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Substituted Tetrahydrofuran

Research by Liu et al. (2014) demonstrates the DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, resulting in the synthesis of 2,3,5-substituted tetrahydrofuran furan derivatives. This reaction showcases the efficient construction of complex molecules with oxindole moieties and exocyclic double bonds, highlighting the compound's utility in generating tetrahydrofuran derivatives, a key scaffold in numerous pharmaceuticals (Liu et al., 2014).

Furan Carboxylic Acids in Pharmaceutical and Polymer Industries

Jia et al. (2019) developed a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing the catalytic promiscuity of alcohol dehydrogenases. These acids, including 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid, serve as promising biobased building blocks in the pharmaceutical and polymer industries, demonstrating the compound's relevance in sustainable chemical synthesis (Jia et al., 2019).

Catalytic Oxidative Carbonylation to Furan-3-Carboxylic Esters

Gabriele et al. (2012) outlined the direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, facilitating the synthesis of high-value-added furan-3-carboxylic esters. This process exemplifies the compound's utility in catalytic reactions, contributing to the diversity of synthetic routes available for constructing carboxylic acid derivatives relevant to pharmaceuticals (Gabriele et al., 2012).

Biotechnological Preparation of Oxo- and Hydroxycarboxylic Acids

Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including the synthesis of hydrophilic triazines and spiro-connected heterocycles. This research highlights the potential of microbiologically produced acids as new building blocks in organic synthesis, showcasing the green chemistry applications of compounds related to 3-oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (Aurich et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound this compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction affects the receptor’s function, potentially altering the transmission of dopamine signals within the brain.

Biochemical Pathways

The action of this compound on the dopamine receptor D2 can affect various biochemical pathways. These include the dopamine signaling pathway, which plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention .

Properties

IUPAC Name

3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPYRUECQNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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